Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

Catalog No.
S15144364
CAS No.
61803-09-6
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

CAS Number

61803-09-6

Product Name

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

IUPAC Name

6-phenylfuro[2,3-c]pyridin-2-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-13-8-10-6-7-14(9-12(10)16-13)11-4-2-1-3-5-11/h1-9H

InChI Key

OWZHRZOYWFCHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC(=O)OC3=C2

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is a heterocyclic compound characterized by a fused ring system that combines furan and pyridine moieties. Its molecular formula is C13H9NO2C_{13}H_9NO_2, and it has a molar mass of 213.21 g/mol. The compound is typically a solid with a distinctive odor, insoluble in water but soluble in various organic solvents. The structure features a phenyl group attached at the 6-position of the furo[2,3-c]pyridine core, which contributes to its unique chemical properties and potential biological activities .

  • Oxidation: The compound can be oxidized to yield corresponding oxides or carboxylic acids.
  • Reduction: Reduction reactions can convert the ketone functional group into an alcohol.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, allowing for the introduction of various substituents .

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .

Research indicates that furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- exhibits significant biological activity, particularly in anticancer research. It has been studied for its potential to inhibit specific cellular pathways involved in cancer progression. Additionally, its derivatives are being explored for their antimicrobial and anti-inflammatory properties . The compound's unique structure may contribute to its interaction with biological targets.

The synthesis of furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with commercially available furan and pyridine derivatives.
  • Cyclization Reactions: A common method is the Claisen-Schmidt condensation followed by cyclization to form the fused ring structure.
  • Functionalization: Subsequent steps may involve functional group modifications to introduce the phenyl group at the appropriate position on the ring system .

These methods allow for variations in substituents on the phenyl ring and other positions on the pyridine and furan moieties.

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for cancer treatment and other therapeutic areas.
  • Material Science: The compound serves as a building block for synthesizing advanced materials with unique electronic and optical properties.
  • Research: It is utilized in academic research to explore new synthetic methodologies and biological interactions .

Studies on furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- have focused on its interactions with various biological macromolecules. These include:

  • Protein Binding: Investigations into how the compound binds to proteins involved in cancer pathways have shown promising results.
  • Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes that play critical roles in disease processes .

These studies are crucial for understanding the mechanism of action of this compound and its derivatives.

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- can be compared to several structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Furo[3,2-c]pyridin-2(6H)-oneSimilar fused ring system but different ring fusionPotentially different biological activity profiles
Pyridin-2(1H)-oneLacks furan component; simpler structureMore straightforward synthesis
Phenyl-pyridin-2(1H)-oneContains phenyl group but lacks furan moietyAltered chemical properties due to absence of furan
Furo[2,3-b]pyridineAnother variant with different fusion patternsDifferent reactivity due to structural variations

These comparisons highlight the uniqueness of furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, particularly regarding its potential applications in medicinal chemistry and materials science . Each compound offers distinct properties that can be leveraged for specific research or industrial applications.

Phenotypic Screening in Target-Agnostic Assay Systems

Phenotypic screening represents a powerful approach for identifying biologically active compounds through target-agnostic methodologies that focus on disease-relevant cellular responses rather than predetermined molecular targets [1] [2]. The furopyridone scaffold, particularly compounds containing the furo[2,3-c]pyridin-2(6H)-one core with phenyl substitution, has emerged as a promising chemotype in various phenotypic screening campaigns [3] [4].

Cell Painting Assay technology has proven particularly valuable for characterizing the biological activity profiles of furopyridone derivatives [5]. This unbiased, image-based phenotypic assay generates morphological profiles consisting of hundreds of features from compound-treated cells, enabling the identification of compounds that induce specific cellular phenotypes [5]. Pyrano-furo-pyridone pseudo natural products, which incorporate structural elements related to furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, have demonstrated distinct phenotypic signatures in Cell Painting Assay screens, revealing their capacity to induce reactive oxygen species formation and disrupt mitochondrial function [3].

Target deconvolution studies utilizing phenotypic screening data have revealed that furopyridone compounds exhibit selectivity profiles that do not correlate with conventional antimicrobial resistance patterns [6]. This characteristic suggests that these compounds may operate through novel mechanisms of action that bypass established resistance pathways [7] [8]. The phenotypic approach has been particularly successful in identifying furopyridone derivatives with antimicrobial properties, where compounds demonstrate activity against both sensitive and resistant bacterial strains [6].

Table 1: Phenotypic Screening Assay Systems for Furopyridone Compounds

Assay TypeReadoutApplicationAdvantagesReference
Cell Painting AssayMorphological profilesTarget deconvolutionUnbiased, image-based [5]
Target-agnostic phenotypic screeningPhenotypic changesBioactivity profilingDisease-relevant binding [1]
Cytotoxicity assayCell viabilityAnticancer activityDirect measure of cytotoxicity [9]
Epidermal Growth Factor Receptor enzyme inhibition assayEnzyme activity inhibitionKinase inhibitionSpecific target activity [10]
Antimicrobial susceptibility testingGrowth inhibitionAntimicrobial activityStandardized protocol [11]

The integration of high-content screening methodologies with furopyridone characterization has enabled the identification of compounds with selective cytotoxicity profiles [9] [12]. Furanopyridinone derivatives synthesized through structural modifications have demonstrated remarkable potency in phenotypic screens, with compound 4c exhibiting 99% growth inhibition of esophageal cancer cell lines at 20 micrograms per milliliter concentrations [9]. These findings highlight the value of phenotypic screening approaches in identifying bioactive furopyridone derivatives with therapeutic potential [4] [2].

Mitochondrial Complex I Inhibition Mechanisms

Mitochondrial Complex I represents a critical target for furopyridone-based compounds, with multiple studies demonstrating the capacity of related structures to disrupt electron transport chain function [13] [14] [3]. The mechanism of Complex I inhibition by furopyridone derivatives involves interference with nicotinamide adenine dinucleotide oxidation and subsequent disruption of the proton-motive force across the inner mitochondrial membrane [14] [15].

Pyrano-furo-pyridone compounds, structurally related to furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, have been identified as novel inhibitors of mitochondrial Complex I through phenotypic profiling studies [3]. These compounds induce formation of reactive oxygen species and demonstrate the capacity to disrupt normal mitochondrial electron transport processes [3]. The inhibition mechanism appears to involve disruption of electron flow between iron-sulfur clusters within the Complex I assembly, similar to established inhibitors such as rotenone [13].

Table 2: Mitochondrial Complex I Inhibition Data

CompoundStructure TypeTargetMechanismEffective ConcentrationReference
Pyrano-furo-pyridonePseudo natural productMitochondrial Complex IReactive oxygen species inductionNot specified [3]
1-methyl-4-phenylpyridinePhenylpyridine derivativeMitochondrial Complex INicotinamide adenine dinucleotide oxidation inhibitionInhibition constant: 60-400 micromolar [15]
RotenoneIsoflavonoidMitochondrial Complex IElectron transfer disruptionNanomolar range [13]
Mitochondrial division inhibitor-1Mitochondrial fission inhibitorMitochondrial dynamicsMitochondrial fission inhibition25-50 micromolar [16]
IACS-010759Complex I inhibitorMitochondrial Complex IElectron transport chain blockadeNanomolar range [17]

The molecular mechanism of Complex I inhibition by furopyridone derivatives involves specific interactions with the flavin mononucleotide binding site and iron-sulfur cluster regions [14]. Electron transfer from nicotinamide adenine dinucleotide to coenzyme Q10 is disrupted, leading to decreased adenosine triphosphate production and increased reactive oxygen species generation [13] [14]. This mechanism results in collapse of mitochondrial membrane potential and subsequent cellular stress responses [18].

Studies utilizing 1-methyl-4-phenylpyridine, a structurally related phenylpyridine derivative, have demonstrated inhibition constants ranging from 60 to 400 micromolar for nicotinamide adenine dinucleotide-linked substrate oxidation in brain mitochondrial preparations [15]. The compound selectively inhibits nicotinamide adenine dinucleotide-linked oxidation while leaving succinate oxidation unaffected, indicating specific targeting of Complex I rather than downstream electron transport components [15].

The cellular consequences of mitochondrial Complex I inhibition by furopyridone derivatives include activation of alternative metabolic pathways and increased dependence on purine transport and salvage mechanisms [17]. These metabolic adaptations represent potential vulnerabilities that could be exploited for therapeutic applications, particularly in cancer cells with altered mitochondrial function [19] [17].

Structure-Activity Relationships in Antimicrobial Applications

Structure-activity relationship studies of furopyridone derivatives have revealed critical structural features that determine antimicrobial potency and spectrum of activity [20] [6] [21]. The furo[2,3-c]pyridin-2(6H)-one core structure provides a scaffold that can be modified to enhance antimicrobial properties while maintaining selectivity for microbial targets [22] [21].

Phenyl substitution at the 6-position of the furopyridone ring system represents a key structural determinant of antimicrobial activity [22] [21]. Phenylfuropyridone derivatives, including compounds 5b and 8b, demonstrate significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration values of 31.5 micrograms per milliliter [22]. These compounds maintain activity against both methicillin-sensitive and methicillin-resistant strains, suggesting a mechanism of action that bypasses conventional resistance pathways [22].

Table 3: Antimicrobial Activity of Furopyridone Derivatives

CompoundStructure TypeTarget OrganismMinimum Inhibitory Concentration ValueAdditional ActivityReference
5bPhenylfuropyridoneStaphylococcus aureus31.5 micrograms per milliliterCytotoxic (SF-268: 32.0 micromolar) [22]
8bPhenylfuropyridoneStaphylococcus aureus31.5 micrograms per milliliterNot applicable [22]
17Citridone A derivativeCandida albicansActiveMiconazole potentiator [20]
20Citridone A derivativeCandida albicansActiveMiconazole potentiator [20]
21Citridone A derivativeCandida albicansActiveMiconazole potentiator [20]

The structural requirements for antimicrobial activity include specific arrangements of the fused ring system and substituent patterns [23] [24]. Compounds with 4,5-dihydroxylation patterns and 4'-hydroxylation demonstrate enhanced activity against Gram-positive bacteria, while the presence of the pyridone carbonyl group appears essential for maintaining antimicrobial potency [23]. Halogenated furopyridone derivatives show improved activity compared to their non-halogenated counterparts, with chlorine and bromine substitutions providing optimal balance between potency and selectivity [6] [23].

Table 4: Structure-Activity Relationships in Furopyridone Antimicrobials

Structural FeatureEffect on ActivityOptimal ConfigurationReference
6-Phenyl substitutionEnhanced cytotoxicityPhenyl at nitrogen-6 position [25]
Furan ring fusionIncreased antimicrobial activity2,3-fused arrangement [6]
Pyridone carbonylEssential for Epidermal Growth Factor Receptor bindingLactam carbonyl required [9]
Nitrogen-alkyl chain lengthOptimal at pentyl chainCarbon-5 alkyl chain [25]
Halogen substitutionImproved activity versus methylElectron-withdrawing groups [23]
Coumarin conjugationSynergistic anticancer effectHydrazide linker [10]

The mechanism of antimicrobial action for furopyridone derivatives involves multiple cellular targets, including disruption of cell wall biosynthesis and interference with nucleic acid synthesis pathways [26] [27]. Some derivatives demonstrate the capacity to potentiate the activity of established antimicrobial agents, as observed with citridone A derivatives that enhance miconazole activity against Candida albicans [20] [21]. This synergistic activity suggests that furopyridone compounds may operate through complementary mechanisms that enhance the efficacy of conventional antimicrobial therapies [20].

The incorporation of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- into natural product-like chemical space analysis requires comprehensive cheminformatic evaluation of its structural and physicochemical properties. This fused heterocyclic system represents a significant class of compounds that bridge synthetic and biologically-inspired molecular scaffolds [1].

Molecular Descriptor Analysis

The cheminformatic characterization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- involves systematic analysis of molecular descriptors that define its position within natural product chemical space. Key structural parameters include the bicyclic core consisting of a furan ring fused to a pyridinone system at the [2,3-c] positions, with phenyl substitution at the 6-position . The molecular framework exhibits characteristics typical of natural product scaffolds, including moderate molecular weight, defined three-dimensional architecture, and multiple heteroatoms contributing to potential hydrogen bonding interactions.

Analysis of the compound's fingerprint reveals structural features consistent with natural product-like properties. The fused ring system contributes to structural rigidity while maintaining sufficient flexibility for conformational adaptation during protein binding interactions [3]. The phenyl substituent at the 6-position introduces additional aromatic character and extends the molecular surface area available for hydrophobic interactions, characteristics frequently observed in bioactive natural products.

Chemical Space Positioning

Within the broader context of natural product chemical space, Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- occupies a region characterized by medium-sized fused heterocycles containing nitrogen and oxygen heteroatoms [1]. This positioning is significant as it places the compound within biologically relevant chemical space that nature has validated through evolutionary processes. The furopyridone core represents a privileged scaffold that appears in various natural product families, suggesting intrinsic compatibility with biological targets.

The compound's molecular properties align with established natural product guidelines, including appropriate lipophilicity values, hydrogen bond donor and acceptor counts, and rotatable bond numbers. These characteristics contribute to its potential bioavailability and drug-like properties, positioning it favorably within the intersection of natural product and pharmaceutical chemical space [4].

Scaffold Tree Analysis

Application of scaffold tree methodology to Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- reveals its hierarchical relationship to other natural product scaffolds [1]. The compound's core structure serves as a parent scaffold from which various derivatives can be systematically generated through substitution patterns and functional group modifications. This analysis demonstrates the compound's potential as a privileged scaffold for library design and optimization studies.

The scaffold connectivity analysis indicates multiple synthetic pathways for structural diversification, enabling systematic exploration of structure-activity relationships. The presence of reactive sites within the furopyridone core provides opportunities for regioselective functionalization, allowing access to diverse chemical space while maintaining the essential structural features responsible for biological activity [3].

Molecular Docking Studies with Microbial Targets

Molecular docking investigations of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- with microbial protein targets provide critical insights into potential antimicrobial mechanisms and binding affinities. These computational studies employ established methodologies to predict binding modes and evaluate the therapeutic potential of this fused heterocyclic system.

Bacterial Target Selection and Validation

The selection of appropriate bacterial protein targets for molecular docking studies with Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- follows established protocols for antimicrobial drug discovery [5] [6]. Key targets include essential bacterial enzymes involved in cell wall synthesis, protein synthesis, and DNA replication. Penicillin-binding proteins (PBP), DNA gyrase, topoisomerase IV, and various metabolic enzymes represent high-priority targets due to their critical roles in bacterial survival and proliferation.

Validation of docking protocols involves redocking studies using known antimicrobial compounds with established binding modes to ensure computational accuracy [7]. The docking parameters include exhaustiveness settings, grid box dimensions, and scoring function selection optimized for each target protein. AutoDock Vina serves as the primary docking engine due to its balance of speed and accuracy for large-scale virtual screening applications [8] [9].

Binding Mode Analysis

Molecular docking results for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- demonstrate favorable binding interactions with multiple bacterial targets. The furopyridone core establishes essential hydrogen bonding interactions through its carbonyl oxygen and nitrogen atoms, while the phenyl substituent contributes hydrophobic interactions within protein binding pockets [10]. The planar geometry of the fused ring system enables π-π stacking interactions with aromatic residues commonly found in bacterial enzyme active sites.

Detailed analysis of binding poses reveals specific interaction patterns that contribute to antimicrobial activity. The compound exhibits binding energies ranging from -6.5 to -8.2 kcal/mol across different bacterial targets, indicating strong binding affinity comparable to established antimicrobial agents [11] [10]. The most favorable interactions occur with DNA gyrase and penicillin-binding proteins, suggesting potential mechanisms involving inhibition of DNA replication and cell wall synthesis.

Comparative Docking Analysis

Predictive Models for Bioactivity Optimization

The development of predictive models for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- bioactivity optimization integrates quantum chemical calculations, molecular descriptors, and machine learning approaches to enable rational design of enhanced derivatives with improved therapeutic properties.

Quantum Chemical Property Calculations

Density functional theory (DFT) calculations provide fundamental electronic properties essential for bioactivity prediction models [12] [13]. The B3LYP functional with 6-31G(d,p) basis set delivers reliable geometric optimization and electronic property calculations for the furopyridone system. Key calculated properties include frontier molecular orbital energies (HOMO/LUMO), dipole moments, polarizabilities, and electrostatic potential surfaces [14] [15].

The highest occupied molecular orbital (HOMO) energy of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- calculated at -6.12 eV indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital (LUMO) energy at -2.38 eV suggests reasonable electron-accepting capacity [16]. The HOMO-LUMO energy gap of 3.74 eV provides insight into molecular reactivity and stability, with values in this range associated with favorable bioactivity profiles [17].

Electrostatic potential mapping reveals regions of positive and negative charge density that correlate with hydrogen bonding and electrostatic interaction potential. The pyridinone carbonyl oxygen exhibits significant negative electrostatic potential (-45.2 kcal/mol), consistent with its role as a hydrogen bond acceptor in protein binding interactions [18]. The phenyl ring maintains relatively neutral electrostatic character, supporting its role in hydrophobic interactions.

Quantitative Structure-Activity Relationship Development

QSAR model development for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives employs multiple descriptor categories including constitutional, topological, geometric, and quantum chemical parameters [19] [20]. The dataset comprises systematically varied structural analogs with experimental bioactivity data against relevant microbial targets. Descriptor selection utilizes correlation analysis and feature importance ranking to identify parameters most strongly associated with biological activity.

The optimized QSAR model incorporates twelve molecular descriptors with correlation coefficient (R²) of 0.847 and cross-validated correlation coefficient (Q²) of 0.792, indicating robust predictive capability [20]. Key descriptors include lipophilicity (LogP), molecular surface area, hydrogen bond acceptor count, and specific quantum chemical parameters related to electron distribution within the furopyridone core.

Machine Learning Integration

Advanced machine learning approaches enhance bioactivity prediction accuracy through ensemble methods and deep learning architectures [21] [4]. Random forest and support vector machine algorithms demonstrate superior performance for furopyridone bioactivity prediction compared to traditional linear regression methods. The integration of chemical fingerprints with quantum chemical descriptors improves model robustness and generalization capability.

The heterogeneous Siamese neural network approach shows particular promise for bioactivity class prediction, achieving 89% accuracy in distinguishing active from inactive compounds [21]. This methodology enables rapid screening of virtual compound libraries and identification of promising structural modifications for synthesis and testing.

ADMET Property Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) property prediction models provide essential guidance for therapeutic optimization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives [22]. Calculated properties include human intestinal absorption (85% predicted), plasma protein binding (62% predicted), and various cytochrome P450 enzyme interaction profiles.

The compound demonstrates favorable drug-like properties with predicted oral bioavailability of 78% and acceptable toxicity profiles across multiple endpoints [22]. Blood-brain barrier permeability predictions indicate moderate penetration capability (0.42 log units), suggesting potential for central nervous system applications while maintaining acceptable safety margins.

ADMET PropertyPredicted ValueAcceptable RangeAssessment
Human Intestinal Absorption85%>70%Favorable
Plasma Protein Binding62%<90%Acceptable
Blood-Brain Barrier Permeability0.42-1.0 to 1.0Moderate
CYP3A4 InhibitionLowMinimal preferredFavorable
hERG Inhibition12%<50%Acceptable
Acute Oral Toxicity (LD₅₀)1,245 mg/kg>300 mg/kgSafe

Optimization Strategy Framework

The integration of computational predictions enables systematic optimization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives through rational design principles. The optimization framework prioritizes modifications that enhance target binding affinity while maintaining favorable ADMET properties. Key optimization vectors include phenyl ring substitution patterns, furopyridone core modifications, and introduction of additional pharmacophoric elements.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

211.063328530 g/mol

Monoisotopic Mass

211.063328530 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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